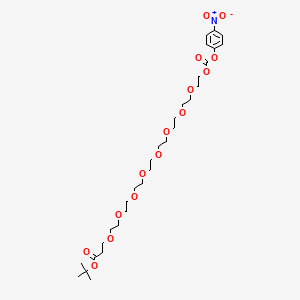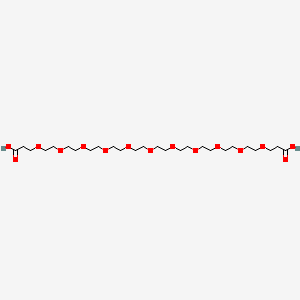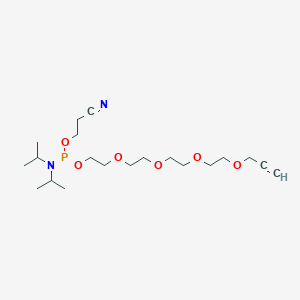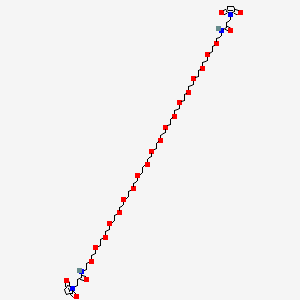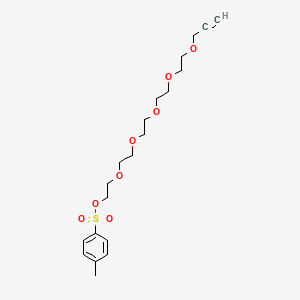
Propargyl-PEG6-Tos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG6-Tos, also known as Propargyl-PEG6-Tosylate, is a chemical compound that contains a propargyl group and a tosyl group. The propargyl group is an alkyne functional group, while the tosyl group is a tosylate ester. This compound is commonly used as a linker in various chemical and biological applications due to its ability to undergo click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG6-Tos can be synthesized through a series of chemical reactions. One common method involves the nucleophilic substitution of a tosylated polyethylene glycol (PEG) derivative with propargyl alcohol. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving purification steps such as column chromatography or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG6-Tos undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles such as thiols and amines.
Click Chemistry: The propargyl group can react with azides in the presence of a copper catalyst to form stable triazole rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and bases like sodium hydroxide or potassium carbonate.
Click Chemistry: Copper(I) catalysts and azide-containing compounds are used.
Major Products Formed
Nucleophilic Substitution: Products include thiol- or amine-substituted PEG derivatives.
Click Chemistry: The major product is a triazole-linked PEG derivative.
Scientific Research Applications
Propargyl-PEG6-Tos has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Propargyl-PEG6-Tos involves its functional groups:
Propargyl Group: The alkyne moiety participates in click chemistry reactions, forming stable triazole rings with azides.
Tosyl Group:
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG4-Tos: Similar structure but with a shorter PEG chain.
Propargyl-PEG8-Tos: Similar structure but with a longer PEG chain.
Propargyl-PEG6-NHS: Contains an N-hydroxysuccinimide ester instead of a tosyl group.
Uniqueness
Propargyl-PEG6-Tos is unique due to its specific PEG chain length and the presence of both a propargyl and a tosyl group, making it highly versatile for various chemical and biological applications .
Properties
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O8S/c1-3-8-23-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-29(21,22)20-6-4-19(2)5-7-20/h1,4-7H,8-18H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPHHPPMAINYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
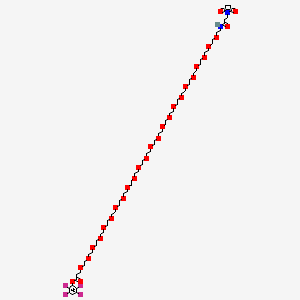

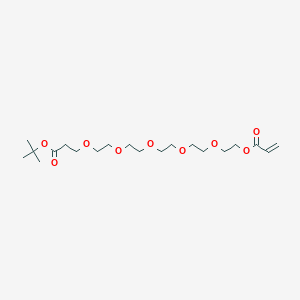
![((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid](/img/structure/B8025074.png)
![Bicyclo[1.1.1]pentan-2-amine hydrochloride](/img/structure/B8025077.png)

